N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide is a complex organic compound that features a benzothiazole and thiazole moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiazole and thiazole rings followed by their coupling with a benzamide derivative. Key steps may involve:
Formation of Benzothiazole: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of Thiazole: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or dihydroorotase, leading to antibacterial effects. The compound can also bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiazole-4-carboxylic acid and 2-aminothiazole are also structurally related.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide is unique due to the combination of benzothiazole and thiazole moieties within a single molecule, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-21(2,3)14-10-8-13(9-11-14)18(25)24-20-23-16(12-26-20)19-22-15-6-4-5-7-17(15)27-19/h4-12H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDWFMGJIKBYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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